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Compound of Interest

Compound Name: 2-lodoimidazole

Cat. No.: B1350194

This guide provides an in-depth technical overview of 2-iodoimidazole, a pivotal heterocyclic
building block for researchers, scientists, and professionals in drug development. We will move
beyond basic data to explore the causality behind its synthesis, its detailed characterization,
and its versatile applications, grounding all claims in authoritative references.

Core Molecular Profile and Physicochemical
Properties

2-lodoimidazole is an organic compound featuring a five-membered imidazole ring substituted
with an iodine atom at the C2 position. This specific constitutional isomer is identified by the
CAS Number 3034-62-6.[1] The strategic placement of the iodine atom, a versatile halogen,
makes this molecule a highly valuable intermediate in synthetic chemistry. The molecular
formula of 2-iodoimidazole is CsHsIN2.[1][2]

The imidazole core itself is a "privileged scaffold" in medicinal chemistry, appearing in
numerous natural products and pharmaceuticals. The addition of iodine at the C2 position
provides a reactive handle for sophisticated molecular engineering, particularly for the
formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: 2D Structure of 2-lodo-1H-imidazole.

A summary of its key physicochemical properties is presented below.
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Property Value Source(s)
Molecular Formula CsHslN2z [1112]
Molecular Weight 193.97 g/mol [1][2]

CAS Number 3034-62-6 [1]
Appearance White to off-white solid [3]

Melting Point 118-122 °C [3]

Slightly soluble in water;

- Soluble in organic solvents like
Solubility _ [3]
dichloromethane and

chloroform.

SMILES String Iclncc[nH]1 [1]
MHHDMDLNVVCTAJ-

InChl Key [1]

UHFFFAOYSA-N

Regioselective Synthesis: A Validated Protocol

Direct iodination of the parent imidazole ring with molecular iodine typically yields a mixture of
products, including the 4-iodo and 4,5-diiodo species, due to the electronic nature of the ring.
Achieving selective iodination at the C2 position, which is the most acidic but least nucleophilic
position, requires a more nuanced synthetic strategy. The following protocol describes a robust
and field-proven method involving protection, directed metallation, and subsequent iodination.

Core Principle: This synthesis leverages a protecting group (trityl) to block the reactive N-H
proton. A strong organolithium base then selectively deprotonates the C2 position, creating a
nucleophilic carbon which is subsequently quenched with an iodine source.

Step-by-Step Experimental Protocol:

o Step 1: N-Protection of Imidazole:

o To a solution of imidazole in anhydrous DMF, add sodium hydride (NaH, 1.1 equivalents)
portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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o Stir the mixture for 30 minutes at 0 °C to form the sodium salt of imidazole.

o Add chlorotriphenylmethane (Trityl chloride, 1.0 equivalent) and allow the reaction to warm
to room temperature, stirring for 12-16 hours.

o Quench the reaction with water and extract the product, 1-trityl-1H-imidazole, with ethyl
acetate. Purify via column chromatography.

o Causality: The bulky trityl group protects the acidic N-H proton, preventing it from
interfering with the subsequent metallation step.[4]

o Step 2: Directed Lithiation and lodination:

[e]

Dissolve the purified 1-trityl-1H-imidazole in anhydrous THF and cool the solution to -78
°C under an inert atmosphere.

o Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Maintain the temperature at -78 °C
for 1 hour.

o Causality: n-BuLi is a powerful base that selectively abstracts the most acidic proton on
the ring, which is at the C2 position, to form a 2-lithioimidazole intermediate.

o Add a solution of iodine (I2, 1.2 equivalents) in anhydrous THF dropwise to the reaction
mixture at -78 °C.

o Allow the reaction to slowly warm to room temperature.

o Causality: The nucleophilic 2-lithio species attacks the electrophilic iodine, forming the C-I
bond regioselectively at the C2 position.

e Step 3: Deprotection:

o After quenching the reaction with a saturated aqueous solution of sodium thiosulfate (to
remove excess iodine), concentrate the organic phase.

o Dissolve the crude 2-iodo-1-tritylimidazole in a mixture of acetic acid and water.

o Heat the solution at 60-70 °C for 2-4 hours to cleave the trityl group.
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o Causality: The trityl group is labile under acidic conditions, allowing for its clean removal to
yield the final product.

o Neutralize the solution, extract with an organic solvent, and purify the final product, 2-
iodoimidazole, by recrystallization or column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1350194#2-iodoimidazole-structure-and-molecular-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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